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Introduction: The Versatility of PDMAEMA
Hydrogels
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a cationic polymer that has

garnered significant attention in the biomedical field. Its unique pH- and temperature-

responsive properties make it an intelligent material for a wide range of applications, including

drug and gene delivery, tissue engineering, and biosensing.[1][2] Hydrogels, which are three-

dimensional networks of hydrophilic polymers, can absorb and retain large amounts of water or

biological fluids, mimicking the properties of natural soft tissues.[3] The performance of

PDMAEMA hydrogels is critically dependent on their crosslinked network structure. The choice

of crosslinking method not only dictates the hydrogel's stability and mechanical strength but

also fine-tunes its stimuli-responsiveness and, consequently, its efficacy in a given application.

[3][4]

This comprehensive guide provides an in-depth exploration of various chemical and physical

crosslinking methods for preparing PDMAEMA hydrogels. We will delve into the underlying

mechanisms of each technique, offering detailed, field-proven protocols and explaining the

rationale behind experimental choices. This document is designed to empower researchers to
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select and implement the most suitable crosslinking strategy for their specific research and

development needs.

Chemical Crosslinking Strategies: Forging a Stable
Network
Chemically crosslinked hydrogels are characterized by permanent covalent bonds between

polymer chains, resulting in robust and durable networks.[5] The choice of chemical

crosslinking strategy offers precise control over the hydrogel's properties.

Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization is a widely used and straightforward method for synthesizing

PDMAEMA hydrogels.[6] This technique involves the copolymerization of the DMAEMA

monomer with a multifunctional crosslinking agent.

Causality of Experimental Choices:

Initiator: A chemical initiator, such as ammonium persulfate (APS) or 2,2'-

azobisisobutyronitrile (AIBN), is required to generate the initial free radicals that start the

polymerization process. The choice of initiator depends on the desired reaction temperature

and solvent. For aqueous systems, a water-soluble initiator like APS is commonly used,

often paired with an accelerator like N,N,N',N'-tetramethylethylenediamine (TMEDA) to

enable polymerization at room temperature.

Crosslinker: A divinyl monomer, such as ethylene glycol dimethacrylate (EGDMA) or N,N'-

methylenebis(acrylamide) (MBA), is incorporated to form covalent crosslinks between the

growing polymer chains. The concentration of the crosslinker is a critical parameter; a higher

concentration leads to a more densely crosslinked network, resulting in a hydrogel with lower

swelling capacity but higher mechanical strength.[4]

Experimental Workflow for Free-Radical Polymerization of PDMAEMA Hydrogels
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Precursor Solution Preparation

Initiation and Polymerization

Purification and Characterization

Dissolve DMAEMA monomer
and crosslinker (e.g., EGDMA)

in solvent (e.g., water).

Purge with inert gas (N2 or Ar)
for 15-30 min to remove oxygen.

Add initiator (e.g., APS)
and accelerator (e.g., TMEDA).

Solution is deoxygenated

Pour the solution into a mold
(e.g., between glass plates with a spacer).

Allow polymerization to proceed
(e.g., at room temperature for several hours).

Remove the hydrogel from the mold.

Hydrogel is formed

Immerse in a large volume of deionized water
to remove unreacted monomers and initiator.

Change water frequently
(e.g., daily for one week).

Characterize the hydrogel properties.

Click to download full resolution via product page

Caption: Workflow for Free-Radical Polymerization.
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Detailed Protocol: Free-Radical Polymerization of PDMAEMA Hydrogel

Materials:

N,N-Dimethylaminoethyl methacrylate (DMAEMA) monomer

Ethylene glycol dimethacrylate (EGDMA) as crosslinker

Ammonium persulfate (APS) as initiator

N,N,N',N'-tetramethylethylenediamine (TMEDA) as accelerator

Deionized (DI) water as solvent

Nitrogen or Argon gas

Glass plates and spacers (e.g., 1 mm thickness)

Procedure:

Prepare the Precursor Solution: In a flask, dissolve DMAEMA (e.g., 2 M) and EGDMA (e.g.,

1-5 mol% relative to DMAEMA) in DI water. The final volume will depend on the size of the

desired hydrogel.

Deoxygenate the Solution: Purge the solution with nitrogen or argon gas for 15-30 minutes to

remove dissolved oxygen, which can inhibit free-radical polymerization.

Initiate Polymerization: While maintaining the inert atmosphere, add the initiator, APS (e.g.,

0.5 mol% relative to DMAEMA), to the solution and mix gently until dissolved. Then, add the

accelerator, TMEDA (e.g., in equimolar amount to APS), to initiate the polymerization.

Casting the Hydrogel: Immediately after adding TMEDA, pour the solution into a mold, such

as between two glass plates separated by a spacer of desired thickness.

Curing: Allow the polymerization to proceed at room temperature for a specified time (e.g., 4-

24 hours) until a solid hydrogel is formed.
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Purification: Carefully remove the hydrogel from the mold and immerse it in a large volume of

DI water. This will allow unreacted monomers, initiator, and other small molecules to diffuse

out of the hydrogel network.

Washing: Change the DI water daily for at least one week to ensure complete purification of

the hydrogel.

Storage: Store the purified hydrogel in DI water at 4°C.

Controlled Radical Polymerization: Precision
Engineering of Hydrogel Architecture
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical

Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT)

polymerization, offer a higher degree of control over the polymerization process compared to

conventional free-radical polymerization.[7] This allows for the synthesis of polymers with well-

defined molecular weights, narrow molecular weight distributions, and complex architectures,

which in turn leads to more homogeneous hydrogel networks.[7]

ATRP utilizes a transition metal catalyst (typically copper-based) to establish a dynamic

equilibrium between active (radical) and dormant (halide-capped) polymer chains.[8] This

controlled activation/deactivation process allows for the slow and simultaneous growth of all

polymer chains.

Causality of Experimental Choices:

Initiator: An alkyl halide initiator (e.g., ethyl α-bromoisobutyrate, EBiB) is used to initiate the

polymerization. A bifunctional initiator can be used to grow two polymer chains

simultaneously, which can then be crosslinked.

Catalyst/Ligand System: A copper(I) halide (e.g., CuBr) is used as the catalyst, and a ligand

(e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) is used to solubilize the copper

salt and tune its reactivity. The ratio of catalyst to ligand is crucial for controlling the

polymerization rate and minimizing side reactions.

Crosslinker: A divinyl monomer is added to form the crosslinked network.
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Experimental Workflow for ATRP Synthesis of PDMAEMA Hydrogels

Reaction Setup

Polymerization

Termination and Purification

Add DMAEMA, crosslinker, and solvent
to a Schlenk flask.

Perform several freeze-pump-thaw cycles
to thoroughly remove oxygen.

Add the catalyst (e.g., CuBr) and ligand
(e.g., PMDETA) under inert atmosphere.

Oxygen-free environment

Add the initiator (e.g., EBiB)
to start the polymerization.

Conduct the reaction at a specific temperature
(e.g., 60°C) for a set time.

Terminate the polymerization by
exposing the solution to air.

Polymerization complete

Dilute with a suitable solvent and pass
through a neutral alumina column to remove the copper catalyst.

Purify the hydrogel by dialysis
against deionized water.
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Caption: Workflow for ATRP Synthesis.

Detailed Protocol: ATRP Synthesis of a PDMAEMA Hydrogel

Materials:

DMAEMA monomer

EGDMA as crosslinker

Ethyl α-bromoisobutyrate (EBiB) as initiator

Copper(I) bromide (CuBr) as catalyst

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

Anhydrous solvent (e.g., Toluene or N,N-Dimethylformamide, DMF)

Nitrogen or Argon gas

Schlenk flask and vacuum line

Procedure:

Reaction Setup: To a Schlenk flask, add DMAEMA, EGDMA, and the solvent. The molar

ratio of monomer to initiator will determine the target molecular weight of the polymer chains

between crosslinks.

Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to ensure the

complete removal of dissolved oxygen.

Catalyst and Ligand Addition: Under an inert atmosphere, add the CuBr catalyst and the

PMDETA ligand to the flask. The typical molar ratio of initiator:catalyst:ligand is 1:1:1.

Initiation: Add the EBiB initiator to the reaction mixture via a syringe.

Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature

(e.g., 60-90°C) and stir for the specified time. The polymerization time will influence the final
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conversion and hydrogel properties.

Termination: After the desired time, terminate the polymerization by opening the flask to air.

The solution will typically turn greenish-blue, indicating the oxidation of Cu(I) to Cu(II).

Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it

through a short column of neutral alumina to remove the copper catalyst.

Purification: The resulting hydrogel can be purified by swelling in a good solvent for the

polymer (e.g., THF or DMF) and then precipitating it in a non-solvent (e.g., hexane). The

hydrogel is then washed and dried. Alternatively, for hydrogels that are difficult to precipitate,

extensive dialysis against DI water can be performed.

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent

(CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[9][10] The RAFT

agent reversibly deactivates the growing polymer chains, allowing for controlled chain growth.

Causality of Experimental Choices:

RAFT Agent: The choice of RAFT agent is crucial and depends on the monomer being

polymerized. For methacrylates like DMAEMA, dithiobenzoates or trithiocarbonates are

effective. The ratio of monomer to RAFT agent determines the theoretical molecular weight

of the polymer chains.

Initiator: A conventional free-radical initiator (e.g., AIBN) is used in small amounts to generate

the initial radicals. The ratio of initiator to RAFT agent influences the polymerization rate and

the "livingness" of the polymerization.

Crosslinker: A divinyl monomer is included to form the hydrogel network.

Experimental Workflow for RAFT Synthesis of PDMAEMA Hydrogels
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Precursor Solution Preparation

Polymerization

Purification

Dissolve DMAEMA, crosslinker, RAFT agent,
and initiator in a suitable solvent.

Transfer the solution to a reaction vessel
and deoxygenate by purging with inert gas.

Immerse the reaction vessel in a preheated
oil bath at the desired temperature.

Solution is deoxygenated

Allow the polymerization to proceed
for the specified time.

Terminate the polymerization by cooling
and exposing the solution to air.

Polymerization complete

Purify the hydrogel by dialysis against
deionized water to remove unreacted components.
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Caption: Workflow for RAFT Synthesis.

Detailed Protocol: RAFT Synthesis of a PDMAEMA Hydrogel

Materials:
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DMAEMA monomer

EGDMA as crosslinker

A RAFT agent suitable for methacrylates (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

2,2'-Azobisisobutyronitrile (AIBN) as initiator

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Nitrogen or Argon gas

Reaction vessel with a magnetic stirrer

Procedure:

Prepare the Reaction Mixture: In a reaction vessel, dissolve the DMAEMA monomer,

EGDMA crosslinker, RAFT agent, and AIBN initiator in the chosen solvent. The molar ratios

of these components will determine the final properties of the hydrogel.

Deoxygenate: Purge the solution with nitrogen or argon for at least 30 minutes to remove

dissolved oxygen.

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired

temperature (typically 60-80°C for AIBN) and stir.

Monitoring the Reaction: The progress of the polymerization can be monitored by taking

samples at different time points and analyzing the monomer conversion by techniques like

NMR or gravimetry.

Termination: After the desired conversion is reached, terminate the polymerization by rapidly

cooling the reaction vessel in an ice bath and exposing the contents to air.

Purification: The resulting hydrogel is typically purified by extensive dialysis against a

suitable solvent (e.g., the polymerization solvent followed by DI water) to remove unreacted

monomers, initiator fragments, and the RAFT agent. The purified hydrogel is then typically

freeze-dried.
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"Click" Chemistry: Bio-orthogonal and Efficient
Crosslinking
"Click" chemistry refers to a class of reactions that are highly efficient, specific, and bio-

orthogonal, meaning they do not interfere with biological processes.[5] The copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used for

hydrogel formation.[11][12] This method involves the reaction between a polymer functionalized

with azide groups and a crosslinker containing alkyne groups (or vice versa).

Causality of Experimental Choices:

Functionalized Polymer: A PDMAEMA polymer with pendant azide or alkyne groups is first

synthesized. This can be achieved by copolymerizing DMAEMA with a monomer containing

the desired functional group.

Crosslinker: A di- or multifunctional crosslinker with the complementary functional group

(alkyne or azide) is used.

Catalyst: A copper(I) source, typically generated in situ from copper(II) sulfate and a reducing

agent like sodium ascorbate, is used to catalyze the reaction. A ligand, such as tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) and improve

reaction efficiency in aqueous media.

Experimental Workflow for "Click" Chemistry Crosslinking of PDMAEMA Hydrogels
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Precursor Preparation

Hydrogel Formation

Purification

Synthesize azide-functionalized
PDMAEMA polymer.

Dissolve the azide-PDMAEMA and
alkyne-crosslinker in an aqueous buffer.

Synthesize or obtain an
alkyne-functionalized crosslinker.

Add the copper(II) sulfate/ligand solution.

Add sodium ascorbate to initiate
the click reaction and gelation.

Allow the hydrogel to fully form.

Gelation occurs

Purify by dialysis against a solution
containing a chelating agent (e.g., EDTA)

to remove the copper catalyst.

Further dialyze against deionized water.

Click to download full resolution via product page

Caption: Workflow for "Click" Chemistry Crosslinking.
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Detailed Protocol: CuAAC "Click" Chemistry for PDMAEMA Hydrogel Formation

Materials:

Azide-functionalized PDMAEMA

Dialkyne crosslinker (e.g., propargyl-terminated PEG)

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

Phosphate-buffered saline (PBS, pH 7.4)

Ethylenediaminetetraacetic acid (EDTA)

Procedure:

Prepare Precursor Solutions:

Dissolve the azide-functionalized PDMAEMA and the dialkyne crosslinker in PBS to the

desired concentrations in a reaction vessel. The stoichiometry of azide to alkyne groups

can be varied to control the crosslinking density.

Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in DI water.

Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA solutions (typically in a 1:5

molar ratio) to form the copper-ligand complex.

Initiate Gelation:

Add the copper-ligand complex solution to the polymer/crosslinker solution and mix gently.

Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the

catalytic Cu(I) species. Gelation should begin shortly after.
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Curing: Allow the mixture to stand at room temperature until a stable hydrogel is formed. The

gelation time will depend on the concentrations of the reactants and catalyst.

Purification:

Immerse the hydrogel in a solution of EDTA (e.g., 50 mM in PBS) to chelate and remove

the copper catalyst. Change the EDTA solution several times over 24-48 hours.

Subsequently, dialyze the hydrogel extensively against DI water to remove EDTA and any

remaining small molecules.

Physical Crosslinking Strategies: Reversible and
Stimuli-Responsive Networks
Physically crosslinked hydrogels are formed through non-covalent interactions, such as ionic

interactions, hydrogen bonding, or hydrophobic associations.[13] These interactions are

reversible, which can impart unique properties to the hydrogels, such as self-healing and

injectability.

Ionic Crosslinking
PDMAEMA is a cationic polymer due to its tertiary amine groups, which are protonated at acidic

pH. This property can be exploited to form physically crosslinked hydrogels through ionic

interactions with multivalent anions or anionic polymers.

Causality of Experimental Choices:

Anionic Crosslinker: Multivalent anions, such as citrate or phosphate ions, or anionic

polymers like alginate or hyaluronic acid, can interact with the protonated amine groups of

PDMAEMA, leading to the formation of ionic crosslinks.

pH: The pH of the solution is a critical parameter, as it determines the degree of protonation

of the PDMAEMA chains. Ionic crosslinking is most effective at a pH below the pKa of

PDMAEMA (around 7.5), where the amine groups are positively charged.

Detailed Protocol: Ionic Crosslinking of PDMAEMA with Sodium Alginate
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Materials:

PDMAEMA

Sodium alginate

Deionized (DI) water

Acidic buffer solution (e.g., acetate buffer, pH 5.0)

Procedure:

Prepare Polymer Solutions:

Prepare a solution of PDMAEMA in DI water (e.g., 2% w/v).

Prepare a separate solution of sodium alginate in DI water (e.g., 2% w/v).

Forming the Hydrogel:

Slowly add the PDMAEMA solution to the sodium alginate solution while stirring

vigorously.

Alternatively, the hydrogel can be formed by extruding the mixed polymer solution into a

bath containing the acidic buffer, which promotes the protonation of PDMAEMA and the

formation of ionic crosslinks.

Maturation: Allow the hydrogel to mature in the acidic buffer for a period of time (e.g., 1-2

hours) to ensure complete crosslinking.

Washing: Gently wash the hydrogel with DI water to remove any unbound polymer.

Comparison of Crosslinking Methods
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Crosslinking

Method
Advantages Disadvantages

Typical

Mechanical

Strength

Control over

Network

Structure

Free-Radical

Polymerization

Simple, fast, and

cost-effective.

Inhomogeneous

network

structure,

potential for

unreacted toxic

monomers/initiat

ors.

Low to moderate Low

ATRP

Well-defined

polymer chains,

homogeneous

network, tunable

properties.[7]

Requires

stringent oxygen-

free conditions,

catalyst removal

is necessary.

Moderate to high High

RAFT

Polymerization

Tolerant to a

wide range of

monomers and

functional

groups, no metal

catalyst.[9][10]

RAFT agents

can be

expensive and

may require

synthesis,

potential for color

and odor in the

final product.

Moderate to high High

"Click" Chemistry

High efficiency,

bio-orthogonal,

mild reaction

conditions.[5][12]

Requires pre-

functionalization

of polymers,

potential for

copper

cytotoxicity

(CuAAC).

Moderate to high High
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Ionic

Crosslinking

Mild formation

conditions,

reversible, often

biocompatible.

[14]

Mechanically

weaker than

covalent

hydrogels,

stability is

dependent on pH

and ionic

strength.

Low Moderate

Characterization of PDMAEMA Hydrogels
A thorough characterization of the synthesized hydrogels is essential to understand their

properties and predict their performance.

Swelling Ratio Measurement
The swelling ratio provides information about the hydrogel's ability to absorb and retain water,

which is related to its crosslinking density.

Protocol:

A pre-weighed, freeze-dried sample of the hydrogel (Wd) is immersed in a solution of interest

(e.g., PBS at a specific pH) at a constant temperature.

At regular intervals, the hydrogel is removed from the solution, blotted gently with filter paper

to remove excess surface water, and weighed (Ws).

The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] *

100

The measurements are continued until the hydrogel reaches its equilibrium swelling, where

the weight no longer changes significantly over time.[15]

Mechanical Testing (Rheology)
Rheological measurements are used to determine the viscoelastic properties of the hydrogel,

such as its storage modulus (G'), which represents its solid-like behavior, and its loss modulus
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(G''), which represents its liquid-like behavior.

Protocol:

A disc-shaped sample of the hydrogel is placed on the lower plate of a rheometer.

The upper plate is lowered to a defined gap size.

A strain sweep is performed at a constant frequency to determine the linear viscoelastic

region (LVER), where G' and G'' are independent of the applied strain.

A frequency sweep is then performed at a constant strain within the LVER to characterize the

frequency-dependent viscoelastic properties of the hydrogel.[1][2][16]

Morphological Analysis (Scanning Electron Microscopy
- SEM)
SEM is used to visualize the porous microstructure of the hydrogel network.

Protocol:

The swollen hydrogel sample is flash-frozen in liquid nitrogen.

The frozen sample is then freeze-dried (lyophilized) to remove the water while preserving its

porous structure.[17]

The dried sample is fractured to expose its internal morphology.

The fractured surface is sputter-coated with a thin layer of a conductive material (e.g., gold

or platinum) to prevent charging under the electron beam.

The coated sample is then imaged using an SEM.[18]

Applications in Drug Delivery
The choice of crosslinking method has a profound impact on the drug loading and release

characteristics of PDMAEMA hydrogels.
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Free-radically polymerized hydrogels with their heterogeneous network structure can lead to

less predictable drug release profiles.

Hydrogels prepared by CRP (ATRP and RAFT) offer a more uniform network, which can

result in more controlled and sustained drug release.[4] The ability to precisely control the

chain length between crosslinks allows for fine-tuning of the mesh size and, therefore, the

diffusion of the drug.

"Click" chemistry allows for the incorporation of drug molecules directly into the hydrogel

network as cleavable crosslinkers, enabling stimuli-responsive drug release upon cleavage

of the linker.

Physically crosslinked hydrogels are particularly interesting for injectable drug delivery

systems. The hydrogel can be injected as a solution of the polymer and crosslinker, which

then forms a gel in situ. The reversible nature of the crosslinks can also be exploited for on-

demand drug release in response to changes in the local environment.

Conclusion
The selection of an appropriate crosslinking method is a critical step in the design and

fabrication of PDMAEMA hydrogels for biomedical applications. This guide has provided a

comprehensive overview of the major chemical and physical crosslinking strategies, complete

with detailed protocols and an explanation of the underlying principles. By understanding the

advantages and limitations of each method, researchers can rationally design and synthesize

PDMAEMA hydrogels with tailored properties for their specific needs, from fundamental

research to the development of advanced drug delivery systems. The protocols provided herein

serve as a starting point, and optimization may be necessary depending on the specific

application and desired hydrogel characteristics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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